molecular formula C13H10N2OS B8651325 2-{[3-(Hydroxymethyl)phenyl]sulfanyl}pyridine-4-carbonitrile CAS No. 888968-35-2

2-{[3-(Hydroxymethyl)phenyl]sulfanyl}pyridine-4-carbonitrile

Cat. No.: B8651325
CAS No.: 888968-35-2
M. Wt: 242.30 g/mol
InChI Key: NGVDCAJRRJNDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(Hydroxymethyl)phenyl]sulfanyl}pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C13H10N2OS and its molecular weight is 242.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

888968-35-2

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

2-[3-(hydroxymethyl)phenyl]sulfanylpyridine-4-carbonitrile

InChI

InChI=1S/C13H10N2OS/c14-8-10-4-5-15-13(7-10)17-12-3-1-2-11(6-12)9-16/h1-7,16H,9H2

InChI Key

NGVDCAJRRJNDQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC2=NC=CC(=C2)C#N)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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reactant
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Synthesis routes and methods II

Procedure details

Dissolve 3-(4-cyano-pyridin-2-ylsulfanyl)-benzoic acid (920 mg, 3.59 mmol) in thionyl chloride (50 mL) and stir. Heat to reflux. After 2 hours, concentrate under reduced pressure to give a residue. Dissolve residue in dioxane (100 mL) and add sodium borohydride (1.36 g, 35.9 mmol). Heat to 50° C. After 2 hours, cool to ambient temperature and add water. Extract with ethyl acetate, combine organic layers, dry with sodium sulfate, filter and concentrate to give the title compound as a yellow oil (378 mg, 44%): 1H NMR (DMSO-d6) δ 4.56 (d, 2H), 5.31 (t, 1H), 7.38 (m, 1H), 7.48 (m, 3H), 7.55 (m, 1H), 7.59 (dd, 1H), 8.62 (dd, 1H).
Quantity
920 mg
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reactant
Reaction Step One
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50 mL
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solvent
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0 (± 1) mol
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1.36 g
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reactant
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100 mL
Type
solvent
Reaction Step Three
Yield
44%

Synthesis routes and methods III

Procedure details

Using the method of Preparation 155 using (3-mercaptophenyl)methanol (6.00 g, 42.8 mmol) and 2-chloroisonicotinonitrile (5.65 g, 40.8 mmol) affords the title compound (6.22 g, 63%): 243 (M+H, 100%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One
Yield
63%

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